Scaffold Rigidity and Lipophilicity Differentiation Versus N-(4-Nitrophenyl)acrylamide (CAS 7766-38-3)
CAS 392326-10-2 incorporates a fused tricyclic 1,2-dihydroacenaphthylen-5-yl scaffold, replacing the simple phenyl ring of the minimal analog N-(4-nitrophenyl)acrylamide (CAS 7766-38-3, MW 192.17). This substitution increases the molecular weight by 152.2 Da (from 192.2 to 344.4 g/mol) and raises the computed XLogP3 from approximately 1.7 (for CAS 7766-38-3) to 4.6 (for CAS 392326-10-2), representing a ΔXLogP3 of +2.9 log units [1]. The acenaphthylene scaffold introduces a rigid, planar polycyclic surface area (topological polar surface area ~75 Ų vs. ~58 Ų for the phenyl analog) that alters both passive membrane permeability and potential π–π stacking interactions with aromatic residues in target binding pockets [1]. These physicochemical differences are sufficient to generate distinct bioactivity profiles within the nitrophenyl-acrylamide class [2].
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 4.6; MW = 344.4 g/mol; TPSA ~75 Ų |
| Comparator Or Baseline | N-(4-nitrophenyl)acrylamide (CAS 7766-38-3): XLogP3 ~1.7; MW = 192.17 g/mol; TPSA ~58 Ų |
| Quantified Difference | ΔXLogP3 = +2.9; ΔMW = +152.2 Da; ΔTPSA ~+17 Ų |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
The >150 Da mass increase and +2.9 log unit lipophilicity shift predict substantially different cellular permeability and protein-binding behavior, making CAS 392326-10-2 a non-interchangeable entity within screening libraries.
- [1] PubChem Compound Summary for CID 6012175, (E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)acrylamide. U.S. National Library of Medicine, National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Brown University; Rhode Island Hospital. NITROPHENYL-ACRYLAMIDES AND USES THEREOF. United States Patent Application Publication US 2025/0074894 A1, published March 6, 2025. View Source
